molecular formula C12H15Cl2NO2 B6361260 methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 1630945-13-9

methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B6361260
CAS No.: 1630945-13-9
M. Wt: 276.16 g/mol
InChI Key: GAUUDZXLKADUHC-DHXVBOOMSA-N
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Description

Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H15Cl2NO2 and its molecular weight is 276.16 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl is 275.0479841 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine rings, including modifications and derivatives, are widely used in medicinal chemistry due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage of molecules. Bioactive molecules characterized by pyrrolidine rings have been identified for various therapeutic applications, underscoring the importance of this structural motif in drug design. The review by Li Petri et al. (2021) discusses the versatility of pyrrolidine in drug discovery, highlighting its role in generating compounds for treating human diseases. The structural diversity and modification strategies of pyrrolidine derivatives are examined, demonstrating their significance in developing new therapeutics with selective target activity (Li Petri et al., 2021).

Environmental Impact of Chlorophenols

The environmental persistence and toxicological profiles of chlorophenols, a class of compounds related to the chlorophenyl group in the queried compound, have been assessed due to their widespread industrial use and resultant contamination. Krijgsheld and Gen (1986) evaluated the toxic effects of various chlorophenols on aquatic life, highlighting their moderate toxicity to fish and potential for bioaccumulation. This study underlines the importance of understanding the environmental fate and ecological impact of chlorinated organic compounds, including those related to "Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl" (Krijgsheld & Gen, 1986).

Pharmacological Implications of Stereochemistry

The stereochemistry of compounds, such as the (3R,4S) configuration in the compound of interest, plays a critical role in their pharmacological activity. Research on the stereochemistry of phenylpiracetam and its methyl derivative by Veinberg et al. (2015) illustrates the direct relationship between stereocenters' configuration and biological properties. This study emphasizes the necessity of isolating the most effective stereoisomer to enhance therapeutic efficacy, a principle that is likely relevant to the research and development of "Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl" as well (Veinberg et al., 2015).

Properties

IUPAC Name

methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUUDZXLKADUHC-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.